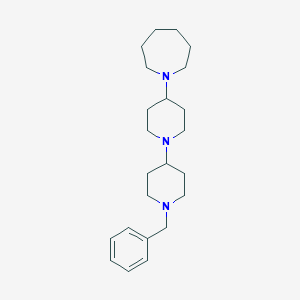![molecular formula C17H27N3O2S B247114 1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247114.png)
1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP is commonly used as a recreational drug due to its stimulant properties. However, BZP also has potential scientific research applications due to its unique chemical structure and mechanism of action.
Mechanism of Action
1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine acts as a stimulant by increasing the release of dopamine and serotonin in the brain. This compound binds to the dopamine and serotonin receptors and activates them, leading to an increase in the release of these neurotransmitters. This effect leads to increased alertness, energy, and euphoria.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects on the body. This compound has been shown to increase heart rate, blood pressure, body temperature, and respiratory rate. This compound also has potential effects on the immune system, with some studies showing that this compound can modulate the immune response.
Advantages and Limitations for Lab Experiments
1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine has several advantages and limitations for lab experiments. This compound has a unique chemical structure and mechanism of action, which can provide valuable insights into the interactions between neurotransmitters and receptors in the brain. However, this compound also has potential side effects and toxicity, which can limit its use in lab experiments.
Future Directions
There are several future directions for research on 1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine. One potential direction is the development of this compound analogs with improved efficacy and safety profiles. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of this compound use on the brain and body.
Synthesis Methods
1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine can be synthesized through a multi-step process starting from piperazine. The first step involves the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This intermediate is then reacted with methylsulfonyl chloride to form this compound.
Scientific Research Applications
1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine has potential scientific research applications due to its ability to interact with various receptors in the brain. This compound has been shown to act as a dopamine and serotonin agonist, which can lead to increased levels of these neurotransmitters in the brain. This effect has potential applications in the treatment of various neurological and psychiatric disorders.
properties
Molecular Formula |
C17H27N3O2S |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-benzyl-4-(1-methylsulfonylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C17H27N3O2S/c1-23(21,22)20-9-7-17(8-10-20)19-13-11-18(12-14-19)15-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3 |
InChI Key |
NEVQFWSVIMJOGA-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247031.png)
![3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247033.png)
![3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247034.png)
![Ethyl 1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B247035.png)
![3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247036.png)



![3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)
![1-(2-Fluorophenyl)-4-[1-(pentan-3-yl)piperidin-4-yl]piperazine](/img/structure/B247045.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247049.png)
![1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247051.png)
![1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247053.png)